molecular formula C20H12N4O2 B2995436 Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)- CAS No. 328286-70-0

Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)-

Cat. No.: B2995436
CAS No.: 328286-70-0
M. Wt: 340.342
InChI Key: HLVNOHLAHAOLTJ-UHFFFAOYSA-N
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Description

Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)- is a complex organic compound with a unique structure that includes a dibenzofuran core, two nitrile groups, an amino group, a methoxy group, and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)- typically involves multi-step organic reactions. The starting materials often include dibenzofuran derivatives, which undergo nitration, amination, and methoxylation reactions under controlled conditions. Common reagents used in these reactions include nitrating agents, amines, and methoxy donors. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitrile groups to amines.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(4-pyridyl)-
  • Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(2-pyridyl)-

Uniqueness

Dibenzofurane-1,3-dicarbonitrile, 2-amino-7-methoxy-4-(3-pyridyl)- is unique due to its specific substitution pattern on the dibenzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-amino-7-methoxy-4-pyridin-3-yldibenzofuran-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O2/c1-25-12-4-5-13-16(7-12)26-20-17(11-3-2-6-24-10-11)14(8-21)19(23)15(9-22)18(13)20/h2-7,10H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVNOHLAHAOLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C(=C(C(=C3O2)C4=CN=CC=C4)C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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